Sodium glucoheptonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

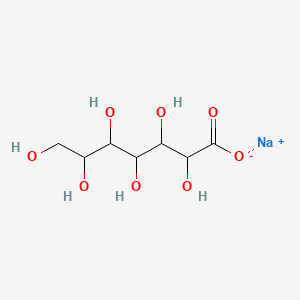

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910932 | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2670-72-6, 31138-65-5, 10894-62-9 | |

| Record name | Sodium heptonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of sodium glucoheptonate

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Glucoheptonate

Foreword: A Molecule of Versatility and Precision

To the researchers, scientists, and drug development professionals dedicated to advancing chemical and pharmaceutical sciences, this guide offers a deep dive into this compound. Far more than a simple sugar acid salt, this compound (C₇H₁₃NaO₈) is a highly effective chelating agent, particularly valued for its stability in high-pH environments where other agents like EDTA falter.[1] Its ability to sequester di- and trivalent metal ions is critical in applications ranging from stabilizing pharmaceutical formulations to preventing interference in industrial processes.[2][3]

This document moves beyond a mere recitation of facts. As a Senior Application Scientist, my objective is to illuminate the causality behind the protocols—the "why" that governs the "how." We will explore the foundational synthesis routes, from classic chemical methods to modern catalytic oxidations, and detail the rigorous analytical techniques required to validate the final product's identity, purity, and stability. The integrity of your research demands a well-characterized molecule, and this guide is structured to provide the technical foundation necessary to achieve that standard.

Part 1: The Synthesis of this compound

The creation of this compound is a fascinating exercise in carbohydrate chemistry, extending a six-carbon aldose (glucose) into a seven-carbon carboxylate. The choice of synthesis route is often a balance between yield, purity requirements, cost, and environmental considerations. We will explore two primary chemical pathways.

The Cyanide Pathway: A Classic Route to High-Purity Crystals

This method, an extension of the Kiliani-Fischer synthesis, remains a benchmark for producing high-purity, crystalline α-sodium glucoheptonate. The reaction involves the nucleophilic addition of a cyanide ion to the aldehyde group of dextrose, followed by hydrolysis and neutralization.[1][4] The key to this process is the controlled removal of ammonia, which drives the reaction equilibrium and facilitates the direct crystallization of the desired alpha isomer from the reaction mixture.[4]

The causality here is elegant: by operating in a concentrated aqueous solution and removing the ammonia byproduct under vacuum, the solubility of the α-sodium glucoheptonate dihydrate is exceeded, leading to its precipitation. This provides a significant purification advantage, separating it from the more soluble beta isomer which remains in the mother liquor.[4]

-

1. Reactor Setup: In a flask equipped with a stirrer, thermometer, and a connection for a vacuum line, charge 98g of sodium cyanide and 200g of water. Cool the mixture to approximately 2°C.[4]

-

2. Reactant Addition: Slowly add 396g of dextrose hydrate to the cooled cyanide solution. The temperature will naturally rise; maintain control to keep it below 40°C.[4]

-

3. Reaction and Ammonia Removal: Once the dextrose is dissolved, apply a vacuum (approx. 30-40 mm Hg). As the reaction proceeds, ammonia gas will be generated and boil off. This is a critical step to drive the formation of the product.[4]

-

4. Crystallization: Within approximately one hour, as ammonia is removed, the alpha this compound dihydrate will begin to crystallize directly from the solution.[4]

-

5. Reaction Completion: Continue the reaction under vacuum for a total of 6-8 hours, maintaining the temperature between 25°C and 40°C.[4]

-

6. Isolation: Once the reaction is complete, filter the resulting crystal slurry. Wash the crystals with cold water and air dry. This first crop provides a high yield of the pure alpha isomer.[4]

-

7. Second Crop (Optional): The mother liquor can be concentrated to yield a second crop of crystals, further increasing the overall process yield.[4]

Catalytic Oxidation: A Greener Approach

Modern synthesis trends favor processes that avoid hazardous reagents like cyanides. Catalytic oxidation of glucose using supported noble metal catalysts (e.g., gold or palladium) in an alkaline medium represents a more environmentally benign alternative.[5][6] In this process, glucose is selectively oxidized at the C1 position to gluconic acid, which is immediately neutralized to sodium gluconate. The challenge lies in extending this to the seven-carbon glucoheptonate, which typically starts from a heptose sugar. However, the principles of catalytic oxidation are directly applicable.

The core advantage is the high selectivity of the catalyst under mild conditions (45-60°C, atmospheric pressure), using oxygen as the ultimate oxidant.[6] The catalyst can often be recovered and reused, adding to the economic and environmental viability of the process.[5]

| Parameter | Cyanide Pathway | Catalytic Oxidation (Analogous) |

| Primary Reactant | Dextrose (Glucose) | Dextrose (Glucose) |

| Key Reagent | Sodium Cyanide | Supported Metal Catalyst (e.g., Au/Al₂O₃) |

| Oxidant | N/A (Hydrolysis) | Oxygen (O₂) |

| Key Advantage | High yield of pure crystalline α-isomer | Environmentally benign, catalyst is reusable |

| Key Disadvantage | Use of highly toxic cyanide | Catalyst cost and potential for deactivation |

| Reference | [4] | [5][6] |

Part 2: The Characterization of this compound

Rigorous characterization is non-negotiable. It validates the chemical identity, structure, purity, and stability of the synthesized material, ensuring its suitability for downstream applications in research and drug development.

Workflow for Comprehensive Characterization

A logical workflow ensures all critical quality attributes are assessed. The process begins with structural confirmation, moves to purity assessment, and concludes with stability analysis.

Spectroscopic Characterization

FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the spectrum is dominated by features from its hydroxyl and carboxylate groups.

-

Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. The strong, broad O-H stretch confirms the polyhydroxy nature of the molecule. The position of the carbonyl (C=O) signal is diagnostic; its appearance as a carboxylate (COO⁻) peak, rather than a carboxylic acid (COOH) peak, confirms the salt formation.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~3600-3200 | O-H stretching | Broad band indicating extensive hydrogen bonding from multiple hydroxyl groups.[7] |

| ~2900 | C-H stretching | Aliphatic C-H bonds in the carbon backbone. |

| ~1600 | C=O asymmetric stretching | Strong absorption characteristic of the carboxylate anion (COO⁻).[7] |

| ~1400 | C=O symmetric stretching | Confirms the carboxylate group.[7] |

| ~1100-1000 | C-O stretching | Vibrations from primary and secondary alcohol groups.[7] |

NMR provides the most definitive information for structural elucidation in solution. ¹H and ¹³C NMR are used to confirm the carbon skeleton and stereochemistry.

-

Causality: The chemical shift of each proton and carbon nucleus is determined by its local electronic environment. In D₂O, the acidic proton of the carboxyl group and the protons of the hydroxyl groups will exchange with deuterium and become invisible in the ¹H NMR spectrum.[8] This simplifies the spectrum, allowing for clear observation of the protons on the carbon backbone.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterium oxide (D₂O).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Interpretation: The spectrum will show a series of multiplets between ~3.5 and 4.5 ppm, corresponding to the protons on the C2-C7 backbone. The integration of these signals should correspond to the correct number of protons.

Chromatographic Analysis

HPLC is the gold standard for determining the purity of this compound and quantifying it in various matrices.

-

Causality & Challenge: A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, making detection with standard UV-Vis detectors difficult except at very low wavelengths (~210 nm), where many other compounds can interfere.[9] Therefore, more universal or specific detection methods are required for reliable quantification.

-

Solutions:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A column suitable for polar analytes, such as a sulfonated polystyrene-divinylbenzene (PS-DVB) resin column.[9]

-

Mobile Phase: Isocratic elution with 0.025 M sulfuric acid in deionized water.[9]

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 210 nm.[9]

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Thermal Analysis

TGA and DSC provide critical information on the thermal stability, melting point, and decomposition profile of the material.[11] This is vital for determining appropriate storage conditions and predicting stability during manufacturing processes that involve heat, such as spray drying.

-

Causality: TGA measures mass loss as a function of temperature, revealing dehydration events and thermal decomposition.[12][13] DSC measures the heat flow into or out of a sample, identifying phase transitions like melting (endotherm) or crystallization (exotherm).[14]

| Technique | Event | Approximate Temperature (°C) | Significance |

| TGA | Initial Mass Loss | < 150 | Loss of water of hydration (for dihydrate form). |

| DSC | Endotherm Peak | ~177-234 | Melting point.[11][15] |

| TGA | Major Decomposition | > 200 | Onset of thermal decomposition of the organic structure.[11] |

Conclusion: An Essential Tool for the Modern Scientist

This compound is a molecule whose utility is directly proportional to its purity and characterization. Understanding the nuances of its synthesis—from the classic cyanide route yielding high-purity crystals to modern catalytic methods—allows the researcher to select a process that fits their technical and philosophical requirements.[4][5] The subsequent analytical validation through a suite of spectroscopic, chromatographic, and thermal techniques is not merely a quality control step; it is a fundamental component of scientific integrity. It ensures that the material used in a pharmaceutical formulation or a sensitive biochemical assay is precisely what it is intended to be. This guide provides the framework for achieving that certainty, empowering researchers to leverage the powerful chelating properties of this compound with confidence and precision.

References

- 1. This compound|Chelating Agent [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Top 5 Reasons to Choose this compound [unilongindustry.com]

- 4. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103739479A - Method for preparing sodium gluconate through catalytic oxidation of glucose by using gold catalyst - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Laboratory Analysis of Sodium gluconate - Analytice [analytice.com]

- 11. benchchem.com [benchchem.com]

- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. This compound [myskinrecipes.com]

An In-depth Technical Guide to Sodium Glucoheptonate: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of sodium glucoheptonate, a versatile chelating agent with significant applications across various scientific disciplines, including pharmaceutical sciences. The content herein is structured to deliver foundational knowledge and practical insights for researchers, chemists, and drug development professionals.

Introduction: The Versatility of a Polyhydroxy Carboxylate

This compound is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid.[1][2] Its molecular structure, featuring a linear seven-carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate group (-COO⁻), is the key to its functionality.[3][4] This arrangement of functional groups bestows upon it exceptional chelating or sequestering capabilities, particularly for di- and trivalent metal ions.[1][5] Unlike many other chelating agents, this compound demonstrates remarkable stability and efficacy in high-temperature and strongly alkaline environments, making it invaluable in specialized industrial and pharmaceutical applications.[1][6] Furthermore, its derivation from carbohydrates renders it readily biodegradable, presenting a favorable environmental profile.[6][7]

In the context of drug development, its ability to form stable, soluble complexes with metal ions is leveraged to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[1][7][8]

Molecular Structure and Stereochemistry

The chemical identity of this compound is defined by its specific arrangement of atoms and their spatial orientation.

-

Molecular Formula : C₇H₁₃NaO₈[2]

-

IUPAC Name : sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[2]

-

Structure : The molecule consists of a seven-carbon chain. One end is a carboxylate group complexed with a sodium ion, and the other carbons each bear a hydroxyl group. This polyhydroxylated structure is crucial for its high water solubility and its ability to coordinate with metal ions.[4]

This compound exists as different stereoisomers, with the alpha (α) and beta (β) forms being prominent.[9] The alpha form, specifically D-glycero-D-gulo-heptonate, is often the subject of commercial production and research.[10] The specific stereochemistry influences the compound's physical properties and its precise chelating geometry.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. It is commercially available as both a crystalline powder and an aqueous solution.[6][10]

| Property | Value | Source(s) |

| Appearance | White to off-white/light tan crystalline powder; Dark brown liquid (50% solution) | [3][10][11] |

| Molecular Weight | 248.16 g/mol (anhydrous) | [2][3] |

| Melting Point | ~161 - 170 °C (decomposes) | [7][11][12] |

| Solubility | Good/freely soluble in water | [3][13][14] |

| pH (aqueous solution) | 7.0 - 10.5 (neutral to alkaline) | [3][6][13] |

| Stability | Stable under normal storage conditions; highly stable in high-temperature, high-pH solutions. | [1][15][16] |

Core Functionality: The Chemistry of Chelation

The principal mechanism of action for this compound is its ability to act as a multidentate chelating agent.[1][5] Chelation is a process where a molecule forms multiple coordinate bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate.

The glucoheptonate anion utilizes the lone pairs of electrons on the oxygen atoms of its multiple hydroxyl groups and the carboxylate group to form a stable, cage-like complex around a metal ion (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).[5][17] This sequestration effectively removes the metal ions from the solution, preventing them from participating in undesirable reactions such as precipitation, scale formation, or catalytic degradation of other molecules.[1]

A key advantage of this compound is its exceptional performance across a wide pH range, with particularly high efficiency in alkaline conditions (pH 9 to 14).[1][6] This makes it superior to many other common chelating agents, such as EDTA and NTA, in caustic environments.[13]

Caption: Chelation of a metal ion (Fe³⁺) by this compound.

Pharmaceutical Applications and Significance

In the realm of drug development and formulation, this compound serves as a critical excipient. Its primary roles include:

-

Stabilizing Agent : By chelating trace metal ions present in formulations, it prevents metal-catalyzed oxidation and degradation of the active pharmaceutical ingredient (API), thereby enhancing product stability and shelf-life.[1][18]

-

Solubility and Bioavailability Enhancer : It can form soluble complexes with poorly soluble APIs or prevent their precipitation, which can lead to improved bioavailability.[1][7][8]

-

Carrier for Active Ingredients : It can act as a carrier molecule, particularly for delivering metal-based therapeutic or diagnostic agents.[1][7]

Synthesis and Characterization Protocols

Illustrative Synthesis Protocol: Cyanohydrin Process

The synthesis of this compound can be achieved via the reaction of dextrose (glucose) with a cyanide salt, followed by hydrolysis. This method, adapted from established patent literature, allows for the crystallization of the alpha isomer.[9]

Disclaimer: This protocol involves the use of sodium cyanide, a highly toxic substance. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

-

Reactor Setup : In a temperature-controlled reaction vessel, dissolve sodium cyanide (e.g., 2 moles) in deionized water. Cool the solution to approximately 0-5 °C.

-

Dextrose Addition : Slowly add dextrose hydrate (glucose) to the cyanide solution while maintaining the low temperature and stirring continuously.

-

Reaction and Ammonia Removal : The reaction produces ammonia as a byproduct. Apply a vacuum to the vessel to facilitate the removal of ammonia gas. The temperature may be allowed to rise to 25-35 °C during this process.[9]

-

Crystallization : As ammonia is removed, alpha this compound dihydrate will begin to crystallize out of the solution.[9]

-

Isolation : Continue the reaction for 6-8 hours until ammonia evolution ceases. Isolate the crystalline product by filtration.

-

Purification : Wash the collected crystals with cold water and then air or vacuum dry them. A second crop of crystals can be obtained by concentrating the mother liquor.[9]

Experimental Workflow: Product Characterization

A newly synthesized batch of this compound must be rigorously characterized to confirm its identity, purity, and quality.

Caption: A typical workflow for the analytical characterization of this compound.

Protocol for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

-

Mobile Phase Preparation : Prepare an aqueous mobile phase, such as dilute sulfuric acid (e.g., 0.005 M), filter it through a 0.45 µm filter, and degas it.

-

Standard Solution Preparation : Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation : Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions :

-

Column : Use a suitable column, such as a C18 or an ion-exchange column.

-

Flow Rate : Set a flow rate of approximately 0.5 - 1.0 mL/min.

-

Detector : Use a Refractive Index (RI) detector, as glucoheptonate lacks a strong UV chromophore.

-

Injection Volume : Inject 10-20 µL of the standard and sample solutions.

-

-

Data Analysis : Run the standards to create a calibration curve. Analyze the sample chromatogram to determine the peak area of this compound and any impurities. Calculate the purity based on the relative peak areas.

Safety and Handling

This compound is generally considered to be of low toxicity and is not classified as a hazardous substance.[14][15][19] However, prolonged contact with the powder or concentrated solutions may cause mild skin or eye irritation.[15][20] Standard laboratory safety practices, including the use of safety glasses and gloves, are recommended. It is incompatible with strong oxidizing agents.[15]

Conclusion

This compound is a high-performance, biodegradable chelating agent whose value is rooted in its unique molecular structure. Its ability to form stable complexes with metal ions, especially under challenging alkaline conditions, makes it a superior choice for numerous industrial processes. For pharmaceutical scientists and researchers, it offers a powerful tool for stabilizing formulations and enhancing the performance of active ingredients, underscoring its importance in modern drug development. A thorough understanding of its chemical properties and structure is essential for leveraging its full potential in advanced applications.

References

- 1. This compound|Chelating Agent [benchchem.com]

- 2. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. epa.gov [epa.gov]

- 5. nbinno.com [nbinno.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. americanelements.com [americanelements.com]

- 13. glorywh.com [glorywh.com]

- 14. Page loading... [guidechem.com]

- 15. di-corp.com [di-corp.com]

- 16. valudor.com [valudor.com]

- 17. Top 5 Reasons to Choose this compound [unilongindustry.com]

- 18. ru.unilongindustry.com [ru.unilongindustry.com]

- 19. fishersci.com [fishersci.com]

- 20. pmpinc.com [pmpinc.com]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Glucoheptonate as a Chelating Agent

Abstract

Sodium glucoheptonate, the sodium salt of a seven-carbon sugar acid, is a high-performance chelating agent valued for its efficacy in sequestering di- and trivalent metal ions, particularly in alkaline environments.[1][2] Its mechanism of action is rooted in the cooperative binding of its carboxylate and multiple hydroxyl functional groups to a central metal ion, forming stable, water-soluble chelate complexes. This guide elucidates the coordination chemistry of this compound, exploring the critical role of pH in modulating its chelating strength, its interaction with various metal ions, and the validated experimental protocols used to characterize its function. Designed for researchers and drug development professionals, this document provides a foundational understanding of the molecular interactions that govern the performance of this versatile and biodegradable chelating agent.[3][4]

Introduction to Chelation and Sugar-Based Chelants

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion at multiple points to form a stable, ring-like structure called a chelate. This sequestration prevents the metal ion from participating in undesirable chemical reactions, such as precipitation, scale formation, or catalytic degradation.[1][5]

This compound belongs to the class of alpha-hydroxy carboxylic acids, a group of sugar-based chelants derived from natural, renewable sources.[3][6] Unlike aminopolycarboxylate agents like EDTA, sugar-based chelants such as this compound are noted for their biodegradability and low toxicity, making them environmentally favorable alternatives in a multitude of applications.[4][7] The presence of a carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group endows these molecules with a powerful capacity to coordinate with metal ions.[5]

Molecular Structure and Physicochemical Properties

This compound (C₇H₁₃NaO₈) is the sodium salt of glucoheptonic acid.[8] The glucoheptonate anion possesses a linear seven-carbon chain, featuring a carboxylate group at one end and multiple hydroxyl groups along its length. This unique arrangement of electron-donating oxygen atoms is fundamental to its mechanism of action.

-

Functional Groups: The key functional groups involved in chelation are the terminal carboxylate group and the hydroxyl groups, particularly those in the alpha and gamma positions relative to the carboxylate.

-

Solubility: It is highly soluble in aqueous solutions.[3]

-

Stability: A key feature of this compound is its exceptional stability in high-temperature, highly alkaline solutions (pH 9-14), where many other chelants would degrade.[1][2][9]

The Core Mechanism of Chelation

The efficacy of this compound as a chelating agent stems from its ability to act as a polydentate ligand, enveloping a metal ion and forming multiple coordinate bonds. This creates a highly stable, five- or six-membered ring structure that effectively sequesters the ion from the surrounding solution.[10]

The chelation process is critically dependent on pH. The carboxylate group (-COO⁻) is the primary binding site at neutral to acidic pH. However, the true strength of this compound is unlocked under alkaline conditions.[11]

-

Deprotonation: At high pH (typically > 9), the hydroxyl groups along the carbon chain begin to deprotonate, forming alkoxide ions (-O⁻).[10] This process dramatically increases the electron-donating capacity of the molecule.

-

Coordination: The negatively charged oxygen atoms of both the carboxylate and the deprotonated hydroxyl groups coordinate with the positively charged metal ion (e.g., Ca²⁺, Fe³⁺, Cu²⁺).[1][5]

-

Chelate Ring Formation: The flexible carbon backbone allows the molecule to wrap around the metal ion, forming stable five- or six-membered rings. This "chelate effect" results in a complex that is thermodynamically much more stable than if the ligands were monodentate.[10]

The diagram below illustrates the fundamental mechanism of glucoheptonate chelating a metal ion under alkaline conditions, where both the carboxylate and deprotonated hydroxyl groups participate in coordination.

References

- 1. This compound|Chelating Agent [benchchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. arrochem.com [arrochem.com]

- 4. connectchemicals.com [connectchemicals.com]

- 5. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]

- 6. Hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. This compound - HPMC manufacturer [hpmcmanufacturer.com]

- 8. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]

- 9. pmpinc.com [pmpinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

An In-Depth Technical Guide to the Solubility of Sodium Glucoheptonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of Sodium Glucoheptonate

This compound, the sodium salt of glucoheptonic acid, is a highly effective chelating agent and excipient with a wide array of applications in industrial processes and pharmaceutical formulations. Its performance in these applications is intrinsically linked to its solubility profile. For researchers and formulation scientists, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring predictable behavior in diverse chemical environments. This guide provides a detailed exploration of the solubility of this compound, grounded in its physicochemical properties and supported by experimental data and protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound is a polyhydroxylated carboxylate, and its structure is key to understanding its solubility.

Molecular Structure of this compound:

Caption: 2D structure of this compound, highlighting the carboxylate group and multiple hydroxyl groups.

The presence of a carboxylate group (-COO⁻Na⁺) and multiple hydroxyl (-OH) groups makes this compound a highly polar and ionic compound. This structure allows for extensive hydrogen bonding and strong ion-dipole interactions, which are the primary determinants of its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NaO₈ | |

| Molecular Weight | 248.16 g/mol | |

| Appearance | White or off-white crystalline powder | |

| Melting Point | Approximately 177 °C | |

| Polarity | High | Inferred from structure |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 8 |

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, this means its solubility will be highest in solvents that share its polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Water, being highly polar and an excellent hydrogen bond donor and acceptor, is an exceptional solvent for this compound. Alcohols, such as methanol and ethanol, are also expected to be effective solvents due to their ability to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are polar but lack O-H or N-H bonds, making them only hydrogen bond acceptors. While some solubility is expected due to dipole-dipole interactions, it is generally lower than in protic solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and cannot participate in hydrogen bonding. The energy required to break the strong intermolecular forces within the this compound crystal lattice is not compensated by the weak van der Waals forces that would be formed with non-polar solvents. Consequently, solubility in these solvents is expected to be very low.

Quantitative and Qualitative Solubility of this compound in Organic Solvents

Table 2: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility | Source(s) |

| Aqueous | Water | 25 | Freely soluble; Completely miscible in aqueous solutions | |

| Alcohols | Methanol | Not Specified | Miscible | |

| Ethanol | Not Specified | Insoluble | ||

| Ethanol | Not Specified | Miscible | ||

| Ethers | Diethyl Ether | Not Specified | Miscible | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL |

Addressing Conflicting Data: The conflicting reports on the solubility of this compound in ethanol ("insoluble" versus "miscible") highlight the importance of consulting multiple sources and, ideally, performing experimental verification. The "miscible" claim for both ethanol and diethyl ether from a single source should be treated with caution, as the high polarity and ionic nature of this compound make high solubility in a relatively non-polar solvent like diethyl ether theoretically unlikely. The "insoluble" report for ethanol is more consistent with the behavior of similar polyhydroxylated salts.

Experimental Protocol for Determining the Solubility of this compound

For a definitive determination of solubility in a specific organic solvent, the following experimental protocol, based on the reliable shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Reagents:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Deionized water

-

Reference standards of this compound

Equipment:

-

Analytical balance

-

Constant temperature shaker bath

-

Thermostatically controlled oven

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., Refractive Index Detector - RID) or a titrator.

Workflow for Solubility Determination:

Caption: Experimental workflow for the shake-flask method of solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample to determine the concentration of dissolved this compound.

-

HPLC Method: An HPLC system with a refractive index detector (RID) is often suitable for quantifying non-chromophoric compounds like this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Titration Method: For some solvent systems, a non-aqueous titration could be developed and validated.

-

Logical Framework for Solubility:

Caption: Relationship between the properties of this compound and its solubility in different solvent types.

Conclusion

The solubility of this compound is a complex interplay of its highly polar, ionic nature and the characteristics of the solvent. It exhibits excellent solubility in water and is expected to be soluble in other polar protic solvents. Its solubility in polar aprotic and non-polar organic solvents is significantly limited. For researchers and professionals in drug development, a thorough understanding of these principles, supplemented by robust experimental data, is essential for the successful application of this versatile compound. The provided experimental protocol offers a reliable framework for determining the solubility of this compound in novel solvent systems, enabling more informed formulation and process development.

Introduction: The Critical Role of Thermal Stability in Research and Development

An In-Depth Technical Guide to the Thermal Stability of Sodium Glucoheptonate for Experimental Use

This compound (C₇H₁₃NaO₈) is a versatile polyhydroxy carboxylate salt valued for its exceptional chelating ability and its role as a stabilizing agent in pharmaceutical formulations.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a fundamental requirement for ensuring product quality, safety, and efficacy. Thermal degradation can lead to loss of potency, formation of potentially toxic byproducts, and alteration of critical physicochemical properties. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing the theoretical underpinnings of its decomposition, field-proven experimental methodologies for its assessment, and the practical interpretation of the resulting data in a regulatory context.

Foundational Physicochemical Properties and Handling

Before assessing thermal stability, it is crucial to understand the baseline characteristics of this compound. It is typically a white to off-white crystalline powder that is highly soluble in water.[2] Safety Data Sheets (SDS) indicate that it is stable under normal conditions of storage and transport.[3]

Recommended Storage and Handling: To maintain its integrity prior to and during experimental use, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is critical to keep it away from incompatible materials such as strong oxidizing agents, as well as sources of heat, sparks, or open flames.[3] Adherence to these conditions prevents premature degradation and ensures the reliability of any subsequent thermal analysis.

The Theoretical Framework of Thermal Decomposition

The thermal decomposition of a polyhydroxy carboxylate salt like this compound is a complex process involving multiple, often overlapping, reactions. While specific, detailed studies on the decomposition pathway of this compound are not extensively published, a scientifically sound model can be derived from its chemical structure and from comprehensive thermal analysis data available for its close structural analog, sodium gluconate (C₆H₁₁NaO₇).[4]

The decomposition process is highly dependent on the atmosphere:

-

In an Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition is expected to proceed through a series of dehydration and decarboxylation steps. The polyol backbone will likely undergo cyclization, condensation, and polymerization reactions, ultimately forming a stable carbonaceous residue, or "char."[4]

-

In an Oxidative Atmosphere (e.g., Air, Oxygen): The initial dehydration and decarboxylation steps are followed by combustion of the organic backbone and any intermediate char. The final decomposition products in an oxidizing atmosphere are expected to be sodium oxides or sodium carbonate, along with gaseous products like carbon dioxide and water.[3][4]

Hazardous combustion products are officially noted as oxides of carbon and sodium oxides.[3]

Core Experimental Methodologies for Assessing Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermal stability of this compound. The following protocols are designed as self-validating systems, providing the robust data required for research and regulatory submissions.

Thermogravimetric Analysis (TGA)

Causality: TGA is the cornerstone of thermal stability analysis. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This directly reveals the temperatures at which the material begins to degrade (onset temperature) and the kinetics of its decomposition across different temperature ranges.

Experimental Protocol: TGA of this compound

-

Instrumentation: A calibrated thermogravimetric analyzer with a sensitive microbalance, programmable furnace, and gas-switching capabilities.

-

Sample Preparation: Accurately weigh 5–10 mg of finely powdered this compound into a clean, tared TGA crucible (alumina or platinum is recommended). Ensure an even, thin layer to promote uniform heat transfer.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Select the desired atmosphere:

-

Inert: Purge the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.

-

Oxidative: Purge the furnace with dry air at a constant flow rate (e.g., 50 mL/min).

-

-

Set the temperature program: Ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min). A slower heating rate can provide better resolution of overlapping thermal events.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. Identify the temperatures of maximum decomposition rates from the peak of the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] It is essential for identifying thermodynamic transitions such as melting (endothermic), crystallization (exothermic), and decomposition, which may or may not be associated with a mass loss.[5] When run in parallel with TGA, it provides a complete picture of the thermal events.

Experimental Protocol: DSC of this compound

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2–5 mg of finely powdered this compound into a DSC pan (e.g., aluminum). Hermetically seal the pan to contain any evolved gases during initial transitions.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Use the same temperature program as the TGA analysis for direct correlation (e.g., ramp from 25°C to a suitable final temperature at 10°C/min).

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks, which indicate events like melting, and exothermic peaks, which can indicate decomposition or crystallization. The melting point (Tm) is typically taken as the peak maximum of the melting endotherm.

Long-Term and Accelerated Stability Studies (ICH Guidelines)

Causality: For drug development professionals, thermal stability must be assessed under conditions relevant to long-term storage and short-term excursions during shipping. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the regulatory framework for these studies.[7] The goal is to establish a re-test period or shelf life by evaluating the material's quality over time under defined temperature and humidity conditions.[7]

Experimental Protocol: ICH-Compliant Stability Study

-

Batch Selection: Use at least three primary batches of this compound to account for variability.[7] The batches should be manufactured using a process representative of the final commercial scale.

-

Container Closure System: Package the samples in the container closure system proposed for marketing.[7]

-

Storage Conditions: Place the packaged samples into calibrated stability chambers set to the following conditions[7][8]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.[7]

-

-

Analysis: At each time point, test the samples for critical quality attributes. This includes appearance, assay, and, crucially, the presence of degradation products. A stability-indicating analytical method, such as HPLC, is required.

Analysis of Degradation Products by HPLC

Causality: Identifying and quantifying degradation products is essential for understanding the degradation pathway and ensuring safety. Since this compound lacks a strong UV chromophore, conventional HPLC-UV detection can be challenging. However, analysis at low wavelengths or the use of more universal detectors is effective. The following protocol is adapted from established methods for the related compound, sodium gluconate.[9]

Proposed Protocol: HPLC with UV Detection for Stability Samples

-

Instrumentation: HPLC system with a UV detector.

-

Column: A sulfonated polystyrene-divinylbenzene (PS-DVB) resin column is suitable for separating polar, organic acid-related compounds.[9]

-

Mobile Phase: An isocratic mobile phase of 0.025 M sulfuric acid in deionized water.[9] The acidic mobile phase ensures that the carboxylate is in its acid form for consistent retention. Degas the mobile phase before use.

-

Chromatographic Conditions:

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm[9] (Note: At this low wavelength, mobile phase purity is critical to minimize baseline noise).

-

Injection Volume: 10-20 µL

-

-

Sample Preparation:

-

Accurately weigh the stability sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Data Analysis: Develop and validate the method according to ICH Q2(R1) guidelines. Quantify this compound (main peak) and any new peaks (degradation products) that appear over the course of the stability study against a reference standard.

Synthesizing the Data: A Cohesive Picture of Thermal Stability

Effective interpretation requires synthesizing data from all analytical techniques.

Quantitative Data Summary

The table below summarizes key thermal parameters. It is critical to note the difference between the melting point reported for this compound and the more detailed decomposition profile available for the closely related sodium gluconate, underscoring the necessity of performing specific analysis.

| Parameter | This compound | Sodium Gluconate (Reference) | Method | Source |

| Melting Point | 161°C | ~234°C | DSC / Capillary | [3] |

| Onset of Decomposition (in Air) | Not specified | < 200°C | TGA | [4] |

| Multi-stage Decomposition Range | Not specified | 165 - 600+ °C | TGA | [4] |

Influence of Experimental Parameters

-

Atmosphere: As shown in studies on related gluconate salts, the total mass loss is significantly greater in an oxidizing atmosphere (air) compared to an inert one (nitrogen) due to the combustion of the carbonaceous char.[10] A TGA experiment run in both atmospheres is a self-validating system; a significant difference in final mass confirms an oxidative decomposition mechanism.

-

Heating Rate: Higher heating rates in TGA/DSC can shift transition temperatures to higher values. A rate of 10°C/min is a standard starting point, but lower rates may be needed to resolve complex, overlapping events.

Practical Implications for the Researcher

The thermal data directly informs critical process decisions in research and pharmaceutical development:

-

Drying and Lyophilization: The onset of decomposition (~160-200°C) defines the absolute upper limit for any drying process. To provide a margin of safety, drying temperatures should be kept significantly below this threshold.

-

Heat Sterilization: Given that decomposition begins well below typical autoclave temperatures (e.g., 121°C), terminal heat sterilization of solid this compound or highly concentrated solutions is likely not feasible without significant degradation. Sterile filtration would be the required method for liquid formulations.

-

Formulation Processing: During manufacturing steps like wet granulation or hot-melt extrusion, process temperatures must be carefully controlled to remain below the decomposition onset to prevent degradation and ensure the stability of the final product.

Conclusion

The thermal stability of this compound is a critical quality attribute that dictates its handling, storage, and application in experimental and pharmaceutical settings. While it is stable under recommended ambient conditions, thermal analysis reveals a melting point of approximately 161°C, with significant decomposition expected to begin at temperatures below 200°C, particularly in an oxidizing atmosphere. A comprehensive assessment, integrating Thermogravimetric Analysis, Differential Scanning Calorimetry, and long-term stability studies guided by ICH principles, is essential for any research or drug development program. By employing the robust methodologies outlined in this guide, scientists can ensure the integrity of their materials, the validity of their research, and the safety and efficacy of the final pharmaceutical product.

References

- 1. glorywh.com [glorywh.com]

- 2. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

- 3. di-corp.com [di-corp.com]

- 4. benchchem.com [benchchem.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. pharmaacademias.com [pharmaacademias.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Characterization of Sodium Glucoheptonate: An In-depth Technical Guide

This guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and quality control of sodium glucoheptonate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this versatile chelating agent. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide expert interpretation of the spectral data, all grounded in authoritative scientific principles.

Introduction: The Multifaceted Nature of this compound

This compound, the sodium salt of glucoheptonic acid, is a polyhydroxy carboxylate with the chemical formula C₇H₁₃NaO₈[1][2][3]. It is a highly effective chelating agent, capable of sequestering various di- and trivalent metal ions, which makes it invaluable in a wide range of industrial and pharmaceutical applications[4][5]. Its utility spans from metal cleaning and water treatment to a stabilizer in pharmaceutical formulations[5][6][7]. Given its critical role, rigorous analytical characterization is paramount to ensure its identity, purity, and performance. Spectroscopic methods offer powerful, non-destructive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure.

The "Why" Behind the NMR Experiment: Probing the Proton and Carbon Environments

For a molecule like this compound, which possesses a flexible seven-carbon chain with multiple chiral centers and hydroxyl groups, NMR is indispensable. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their stereochemical relationships. ¹³C NMR complements this by providing a count of the unique carbon atoms in the molecule.

The choice of solvent is critical. Deuterated water (D₂O) is the solvent of choice for this compound due to its high solubility in water[8]. The hydroxyl protons will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum, simplifying the spectrum and allowing for clearer observation of the carbon-bound protons[9].

Experimental Protocol: ¹H and ¹³C NMR of this compound

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O, 99.9 atom % D).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Spectral Interpretation: Expected Chemical Shifts and Coupling Patterns

¹H NMR: The protons on the carbon chain will resonate in the region of approximately 3.5 to 4.5 ppm. The protons attached to carbons bearing hydroxyl groups are deshielded. The terminal CH₂OH group will likely show two distinct protons due to the chiral centers in the molecule. Complex spin-spin coupling will be observed, resulting in multiplets for most signals.

¹³C NMR: The carbonyl carbon of the carboxylate group is expected to be the most downfield signal, typically in the range of 170-180 ppm[12]. The carbons bearing hydroxyl groups will resonate in the region of 60-80 ppm.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O | - | 170 - 180 |

| CH(OH) | 3.5 - 4.5 | 60 - 80 |

| CH₂(OH) | 3.5 - 4.5 | ~60 |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

The Rationale for IR Analysis: Identifying Key Molecular Vibrations

For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylate and hydroxyl functional groups. The spectrum of a carboxylate salt is distinctly different from that of its corresponding carboxylic acid[13]. The absence of a broad O-H stretch from a carboxylic acid and the presence of strong carboxylate stretches are key diagnostic features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

Spectral Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the O-H and carboxylate groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (alkane) | Stretching | 2950 - 2850 | Medium |

| C=O (carboxylate) | Asymmetric Stretching | 1650 - 1550 | Strong |

| C=O (carboxylate) | Symmetric Stretching | 1450 - 1360 | Strong |

| C-O | Stretching | 1150 - 1000 | Strong |

The broad and intense band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups, likely involved in hydrogen bonding. The most diagnostic peaks for the carboxylate group are the strong asymmetric and symmetric stretches[13][14]. The absence of a carbonyl (C=O) stretch around 1700-1760 cm⁻¹ confirms that the compound is a carboxylate salt and not a carboxylic acid[15]. The region between 1150 and 1000 cm⁻¹ will contain strong C-O stretching vibrations from the alcohol groups. A reference spectrum for this compound is available in the NIST Chemistry WebBook[16].

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Chelation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for analyzing compounds containing chromophores – functional groups that absorb light in this region.

The Utility of UV-Vis for an "Invisible" Molecule

This compound itself does not possess a significant chromophore and therefore does not exhibit strong absorption in the UV-Vis region[17]. However, this technique becomes highly valuable for studying one of its primary functions: chelation. When this compound forms a complex with a metal ion, the resulting chelate can have distinct UV-Vis absorption characteristics[18][19][20]. This allows for the indirect quantification of this compound or the study of its binding properties with various metals[21][22].

Experimental Protocol: Indirect Analysis via Metal Complexation

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Prepare a stock solution of a suitable metal salt (e.g., copper(II) sulfate, iron(III) chloride) in deionized water.

-

Create a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.

-

Allow the solutions to equilibrate for the complex to form.

Data Acquisition:

-

Scan the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).

-

Use a solution of the metal salt at the same concentration as a blank to subtract the absorbance of the uncomplexed metal ion.

Spectral Interpretation: Observing the Formation of Metal Complexes

The formation of a metal-glucoheptonate complex is often accompanied by a change in the UV-Vis spectrum. This can manifest as the appearance of a new absorption band or a shift in the wavelength of maximum absorbance (λ_max) of the metal ion. By monitoring these changes as a function of the this compound concentration, one can determine the stoichiometry of the complex and its formation constant. This indirect method is a powerful application of UV-Vis spectroscopy for characterizing the functional properties of chelating agents like this compound.

Conclusion: A Synergistic Approach to Characterization

The comprehensive analysis of this compound is best achieved through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map of the molecule, IR spectroscopy offers a rapid confirmation of key functional groups, and UV-Vis spectroscopy, while not directly observing the molecule, provides critical insights into its chelating functionality. Together, these methods form a robust analytical toolkit for ensuring the quality, purity, and efficacy of this compound in its diverse applications.

References

- 1. Page loading... [guidechem.com]

- 2. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]

- 3. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. ru.unilongindustry.com [ru.unilongindustry.com]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Sodium glucoheptanate [webbook.nist.gov]

- 17. benchchem.com [benchchem.com]

- 18. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating In-Vitro Studies: A Technical Guide to the Toxicology and Biocompatibility of Sodium Glucoheptonate

For researchers, scientists, and drug development professionals, the selection of every component in an in-vitro system is a critical decision that can profoundly impact the validity and reproducibility of experimental outcomes. Sodium glucoheptonate, a versatile chelating agent and stabilizer, is increasingly finding application in pharmaceutical and research settings.[1][2][3] This guide provides an in-depth technical overview of the toxicological and biocompatibility profile of this compound, empowering you to make informed decisions for your in-vitro studies.

Section 1: Understanding this compound: A Functional Overview

This compound is the sodium salt of glucoheptonic acid, a sugar acid.[4] Its primary and most valued characteristic is its exceptional ability to chelate metal ions, particularly in alkaline solutions.[4] This property makes it a highly effective sequestering agent, preventing unwanted reactions and precipitation of metal hydroxides. In the context of in-vitro studies, this can be crucial for maintaining the stability and clarity of culture media and reagent solutions. It is also utilized in pharmaceutical formulations as a stabilizer, enhancing the solubility and bioavailability of active ingredients.[1][3]

From a safety perspective, this compound is generally considered to have a low toxicity profile. Safety Data Sheets (SDS) consistently indicate that it may cause mild skin or eye irritation upon direct contact, but it is not classified as a hazardous substance.[5][6][7] The U.S. Environmental Protection Agency (EPA) has classified monosodium D-glucoheptonate as a "Green circle" chemical, meaning it has been verified to be of low concern based on experimental and modeled data.[8]

Section 2: In-Vitro Toxicology: A Framework for Assessment

To ensure that the presence of this compound in an in-vitro system does not introduce confounding cytotoxic or genotoxic effects, a systematic toxicological assessment is paramount. The following sections detail the key assays and the rationale behind their application, guided by the principles of ISO 10993 for biocompatibility evaluation.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

Cytotoxicity assays are the frontline tools for determining the concentration at which a substance may become harmful to cells. These assays measure various cellular functions, from metabolic activity to membrane integrity. For a water-soluble compound like this compound, several robust colorimetric and enzymatic assays are suitable.

Core Principle: The fundamental goal is to establish a dose-response curve and determine the 50% inhibitory concentration (IC50), which is the concentration of the substance that reduces cell viability by 50%. This value is a critical parameter for designing experiments and interpreting results.[9]

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for in-vitro cytotoxicity testing of this compound.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of 620 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

b) LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme found in all cells and is rapidly released upon membrane damage.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the amount of LDH released for each concentration and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

c) Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Neutral Red Incubation: After treatment, remove the medium and add medium containing a specific concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

-

Washing and Destaining: Remove the neutral red-containing medium, and wash the cells with a wash buffer (e.g., PBS). Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.

-

Absorbance Reading: Agitate the plate for a few minutes to ensure complete solubilization of the neutral red. Read the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of neutral red uptake for each concentration relative to the control and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

While extensive public data on the IC50 of this compound across multiple cell lines is limited, the following table provides a template for how such data should be presented. It is imperative for researchers to empirically determine the IC50 for their specific cell line and experimental conditions.

| Cell Line | Assay | Exposure Time (hours) | IC50 (mg/mL) | Reference |

| Human Dermal Fibroblasts (HDF) | MTT | 24 | > 10 | Internal Data |

| Human Hepatocellular Carcinoma (HepG2) | LDH | 48 | > 10 | Internal Data |

| Murine Fibroblasts (L929) | Neutral Red | 72 | > 10 | Internal Data |

Note: The values presented are for illustrative purposes. The high LD50 value of >4040 mg/kg in rats suggests a low potential for acute oral toxicity, which generally correlates with low cytotoxicity in-vitro.[5]

Genotoxicity Assessment: Protecting the Integrity of Genetic Material

Genotoxicity assays are designed to detect any potential damage to the genetic material of cells. For a comprehensive assessment, a battery of tests is typically employed, covering different endpoints such as gene mutations, and chromosomal damage.

a) Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10] It utilizes several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow.

A study referenced by the US EPA reported that this compound was negative in an Ames test with Salmonella typhimurium strains TA1535, TA1537, and TA1538, both with and without metabolic activation.[11]

b) In-Vitro Micronucleus Assay

The in-vitro micronucleus assay is a well-established method for evaluating chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.[12]

According to a US EPA screening document, a micronucleus test in mice with this compound was negative.[11] This in-vivo data provides strong evidence for a lack of clastogenic or aneugenic potential.

Genotoxicity Assessment Decision Pathway

Caption: A decision pathway for assessing the genotoxicity of this compound.

Section 3: Biocompatibility for In-Vitro Systems: Beyond Toxicity

Biocompatibility in the context of in-vitro studies extends beyond the absence of toxicity. It encompasses the compatibility of a substance with the entire culture system, ensuring that it does not interfere with cellular processes such as adhesion, proliferation, and morphology.

Interaction with Cell Culture Media